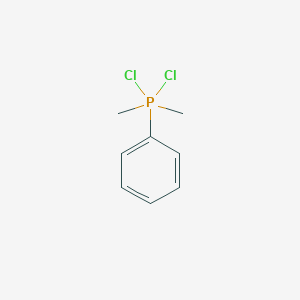
Dichloro(dimethyl)phenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(dimethyl)phenyl-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of two chlorine atoms, two methyl groups, and a phenyl group attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(dimethyl)phenyl-lambda~5~-phosphane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with dimethylphenylphosphine in the presence of a suitable catalyst. Another method includes the interaction of Grignard reagents with corresponding chlorophosphines . The reaction conditions typically involve anhydrous environments and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dichloro(dimethyl)phenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into primary or secondary phosphines.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and organometallic reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, primary and secondary phosphines, and substituted phosphines. These products have significant applications in various chemical processes and industries.
Scientific Research Applications
Dichloro(dimethyl)phenyl-lambda~5~-phosphane has numerous scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biochemical processes and as a probe in molecular biology.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of flame retardants, nylon stabilizers, and plasticizers.
Mechanism of Action
The mechanism by which dichloro(dimethyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis. The compound’s unique structure allows it to stabilize various reactive intermediates, enhancing the efficiency of catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dichloro(dimethyl)phenyl-lambda~5~-phosphane include:
- Dichlorophenylphosphine
- Dimethylphenylphosphine
- Trichlorophenylphosphine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of substituents, which imparts unique reactivity and stability. The presence of both chlorine and methyl groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
63699-01-4 |
|---|---|
Molecular Formula |
C8H11Cl2P |
Molecular Weight |
209.05 g/mol |
IUPAC Name |
dichloro-dimethyl-phenyl-λ5-phosphane |
InChI |
InChI=1S/C8H11Cl2P/c1-11(2,9,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JEXCOZVQAUBCRT-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)(C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















